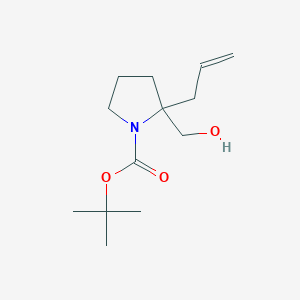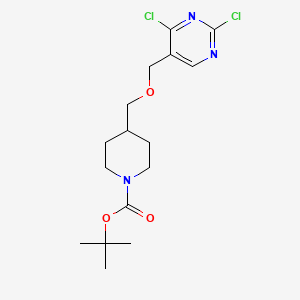
5-(tert-Butyl)-2-fluoroisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyl)-2-fluoroisophthalic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a tert-butyl group and a fluorine atom attached to an isophthalic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-fluoroisophthalic acid typically involves the introduction of the tert-butyl and fluoro groups onto an isophthalic acid precursor. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with isophthalic acid in the presence of a Lewis acid catalyst like aluminum chloride. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butyl)-2-fluoroisophthalic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents like NFSI are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides or esters, while reduction can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
5-(tert-Butyl)-2-fluoroisophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a probe in NMR studies due to the tert-butyl group’s unique properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl)-2-fluoroisophthalic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and binding affinity in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroisophthalic acid: Lacks the tert-butyl group, resulting in different reactivity and applications.
5-(tert-Butyl)isophthalic acid:
2,5-Difluoroisophthalic acid: Contains two fluorine atoms, leading to distinct reactivity patterns compared to 5-(tert-Butyl)-2-fluoroisophthalic acid.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and fluorine groups, which confer specific steric and electronic properties. These features make it a valuable compound for designing molecules with tailored reactivity and stability .
Eigenschaften
Molekularformel |
C12H13FO4 |
|---|---|
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
5-tert-butyl-2-fluorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5H,1-3H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
IROYJKKOEIGUEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)

![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)








